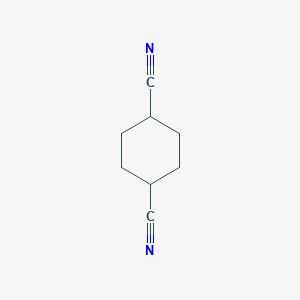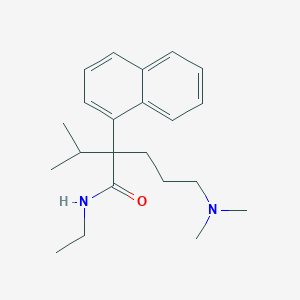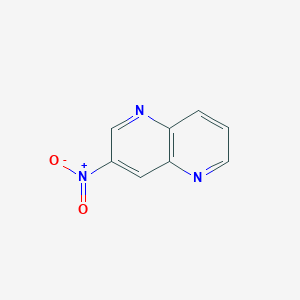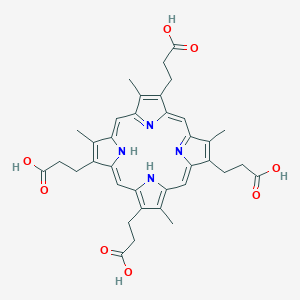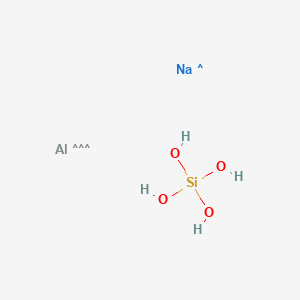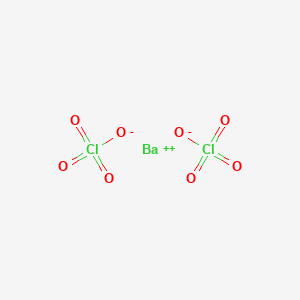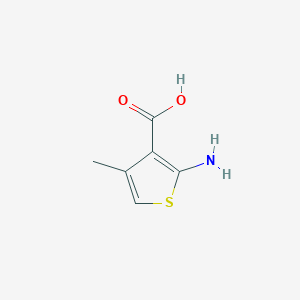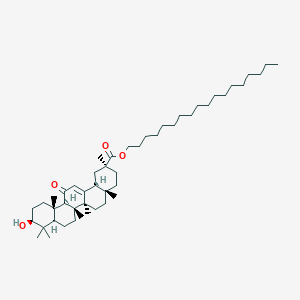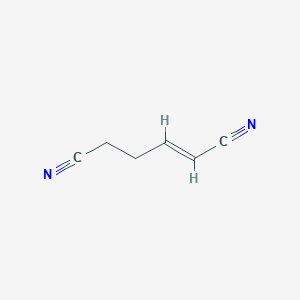
2-Hexenedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenedinitrile is an organic compound with the molecular formula C6H6N2 It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexenedinitrile can be synthesized through several methods:
Addition of Cyanide to Alkenes: One common method involves the addition of cyanide ions to alkenes. This reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the nitrile group.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Reaction with Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol can also produce nitriles.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
2-Hexenedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound using agents like lithium aluminum hydride can yield primary amines.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
2-Hexenedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexenedinitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Hexenedinitrile can be compared with other nitriles such as:
Adiponitrile (Hexanedinitrile): Similar in structure but with different reactivity and applications.
Benzonitrile: Contains an aromatic ring, leading to different chemical properties and uses.
Acrylonitrile: Used in the production of plastics and synthetic fibers, showcasing different industrial applications.
Uniqueness: this compound’s unique structure and reactivity make it valuable in specific chemical syntheses and industrial applications. Its ability to undergo various chemical reactions and form diverse products highlights its versatility.
Properties
CAS No. |
13042-02-9 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
(E)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |
InChI Key |
ZQOHAQBXINVHHC-HNQUOIGGSA-N |
SMILES |
C(CC#N)C=CC#N |
Isomeric SMILES |
C(CC#N)/C=C/C#N |
Canonical SMILES |
C(CC#N)C=CC#N |
Key on ui other cas no. |
13042-02-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
